molecular formula C5H7N5 B15247910 2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine

2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B15247910
M. Wt: 137.14 g/mol
InChI Key: WBQOTDDQILWJEK-UHFFFAOYSA-N
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Description

2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused ring structure, which includes both triazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate diazotizing agent, followed by cyclization to form the triazolopyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H7N5/c1-10-8-4-2-6-3-7-5(4)9-10/h3H,2H2,1H3,(H,6,7,9)

InChI Key

WBQOTDDQILWJEK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2CN=CNC2=N1

Origin of Product

United States

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